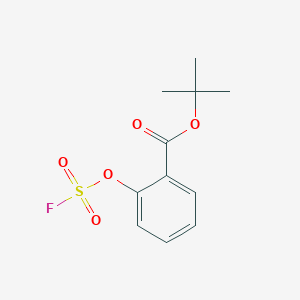

Tert-butyl 2-fluorosulfonyloxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

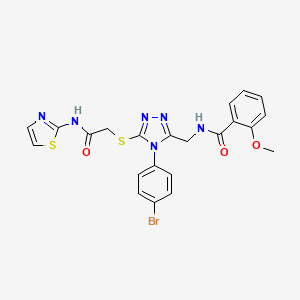

“Tert-butyl 2-fluorosulfonyloxybenzoate” likely contains a benzoate group, a tert-butyl group, and a fluorosulfonyloxy group. The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature . The benzoate group is a common ester group derived from benzoic acid, often used in organic synthesis . The fluorosulfonyloxy group is less common and might impart unique reactivity to the compound .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, tert-butyl groups are often introduced using tert-butyl alcohol or tert-butyl chloride . Benzoate esters can be formed via the reaction of benzoic acid with alcohols in the presence of a catalyst . The introduction of a fluorosulfonyloxy group might involve more specialized conditions .Molecular Structure Analysis

The molecular structure of “this compound” would likely show distinct regions corresponding to the tert-butyl, benzoate, and fluorosulfonyloxy groups . The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the tert-butyl, benzoate, and fluorosulfonyloxy groups . The tert-butyl group is generally non-reactive, while the benzoate ester could participate in reactions like hydrolysis or transesterification . The fluorosulfonyloxy group might confer unique reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Tert-butyl groups often confer volatility and hydrophobicity . Benzoate esters have varying solubility depending on the specific structure .Scientific Research Applications

Synthesis and Organic Chemistry Applications

Tert-butyl 2-fluorosulfonyloxybenzoate serves as a versatile reagent in the synthesis of monofluoroalkenes through Julia-Kocienski olefination, demonstrating its utility in the creation of terminal and internal monofluoroalkenes from carbonyl compounds with good yields and moderate E/Z selectivity. This reagent's adaptability extends to its functionalization, enabling the synthesis of alkyl-, acyl-, and phenylsulfonyl-substituted internal monofluoroalkenes, showcasing its broad applicability in organic synthesis (Lingui Zhu et al., 2010).

Catalysis and Reaction Enhancements

In catalysis, tert-butyl perbenzoate, a related compound, has been identified as a substitute for benzoquinone in facilitating mild, room-temperature Fujiwara-Moritani reactions, showcasing the potential of tert-butyl-based compounds in enhancing organic reactions under homogeneous conditions (Xinzhu Liu & K. K. Hii, 2011).

Materials Science and Polymer Chemistry

The development of novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, including derivatives substituted with tert-butyl groups, emphasizes the importance of tert-butyl-based compounds in materials science. These materials are characterized by their solubility, film-forming ability, and thermal properties, underscoring the role of tert-butyl derivatives in the advancement of polymer chemistry (S. Hsiao et al., 1999).

Photophysical Properties and Fluorescence

Tert-butyl derivatives have been utilized in the design of materials for thermally activated delayed fluorescence, demonstrating their potential in the development of advanced optical materials. The study of 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles reveals how the manipulation of tert-butyl groups and conjugation connectivity influences electronic, photophysical, and electrochemical properties, offering insights into the design of materials with tailored optical characteristics (Bin Huang et al., 2014).

Biomedical Applications and Biochemistry

The incorporation of this compound derivatives into proteins through genetic engineering, as seen with fluorosulfonyloxybenzoyl-l-lysine, expands the toolkit for protein modification and engineering. This approach enables the covalent bonding of proteins in vitro and in vivo, highlighting the biomedical and biochemical applications of tert-butyl-based chemical modifications (Jun Liu et al., 2021).

Mechanism of Action

Target of Action

Tert-butyl 2-fluorosulfonyloxybenzoate is a complex organic compound. Similar compounds, such as tert-butyl alcohol, are known to interact with various enzymes and proteins .

Mode of Action

It’s known that the tert-butyl group can modulate the self-assembly behavior of organic molecules on surfaces . The fluorosulfonyl group might also play a role in the compound’s interaction with its targets .

Biochemical Pathways

The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .

Pharmacokinetics

Similar compounds, such as tert-butyl alcohol, have been studied, and their properties might provide some insight .

Result of Action

It’s known that the tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .

Action Environment

The stability and reactivity of similar compounds, such as tert-butyl alcohol, are known to be influenced by environmental conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 2-fluorosulfonyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO5S/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)17-18(12,14)15/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYDQJYNMWSYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide](/img/structure/B2778733.png)

![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778734.png)

![2-(2-iodobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2778735.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778736.png)

acetonitrile](/img/structure/B2778737.png)

![2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2778743.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2778747.png)

![4-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2778752.png)